molecular formula C14H15NO4 B2779342 N-(5,6-Dimethoxy-3-oxo-1,2-dihydroinden-1-yl)prop-2-enamide CAS No. 2305393-13-7

N-(5,6-Dimethoxy-3-oxo-1,2-dihydroinden-1-yl)prop-2-enamide

Cat. No. B2779342
M. Wt: 261.277
InChI Key: KRLLFIJXBDGHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description


N-(5,6-Dimethoxy-3-oxo-1,2-dihydroinden-1-yl)prop-2-enamide , also known by its chemical formula C₁₁H₁₂O₃ , is a compound with interesting properties. It appears as a white to light yellow crystal powder and has been utilized in various applications.



Synthesis Analysis


The synthesis of this compound involves reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio. The reaction occurs in acetone as a solvent, yielding an orange solution . The compound’s structure has been confirmed through single crystal XRD analysis .



Molecular Structure Analysis


The molecular formula of N-(5,6-Dimethoxy-3-oxo-1,2-dihydroinden-1-yl)prop-2-enamide is C₁₁H₁₂O₃ . It contains a pentacyclic structure with two nitrogen atoms, enhancing its aromaticity. The compound’s heteroatoms play a crucial role in its properties.



Chemical Reactions Analysis


While specific reactions involving this compound are not widely documented, it has been used in the synthesis of 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-6,10-dicarboxylic acid . Further exploration of its reactivity and potential reactions would be valuable.



Physical And Chemical Properties Analysis



  • Melting Point : 118-120°C

  • Boiling Point : 139°C (at 2 mmHg)

  • Density : Approximately 1.1503 (rough estimate)

  • Refractive Index : Approximately 1.4600 (estimate)

  • Solubility : Chloroform, Ethyl Acetate

  • Color : Off-White to Pale Yellow


Safety And Hazards



  • Hazard Statements : H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled)

  • Precautionary Statements : P501, P261, P270, P271, P264, P280, P362+P364, P301+P312+P330, P302+P352+P312, P304+P340+P312

  • Hazard Codes : Xn, Xi

  • Risk Statements : 20/21/22, 36/37/38, 22

  • Safety Statements : 22, 24/25, 36, 26

  • WGK Germany : 3

  • TSCA : Yes


Future Directions


Further research should explore the compound’s biological activity , potential derivatives , and its role in drug development .


Remember that this analysis is based on available information, and further studies may reveal additional insights. If you have any specific questions or need further details, feel free to ask! 🌟


properties

IUPAC Name

N-(5,6-dimethoxy-3-oxo-1,2-dihydroinden-1-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-4-14(17)15-10-7-11(16)9-6-13(19-3)12(18-2)5-8(9)10/h4-6,10H,1,7H2,2-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLLFIJXBDGHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=O)CC(C2=C1)NC(=O)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-Dimethoxy-3-oxo-1,2-dihydroinden-1-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.